6-Methyl-3-[(2-methyltetrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one
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Overview
Description
6-Methyl-3-[(2-methyltetrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one is a complex organic compound that features a benzothiazole ring fused with a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-[(2-methyltetrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzothiazole derivative with a tetrazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-[(2-methyltetrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, often facilitated by bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
6-Methyl-3-[(2-methyltetrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Methyl-3-[(2-methyltetrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets. The tetrazole moiety can bind to metal ions, influencing enzymatic activity. Additionally, the benzothiazole ring can interact with biological membranes, altering their properties and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(1-methyltetrazol-5-yl)triaz-1-ene
- 1,3-Bis(2-methyltetrazol-5-yl)triaz-1-ene
- 2-(2-Methyltetrazol-5-yl)-2,2-dinitroacetonitrile
Uniqueness
6-Methyl-3-[(2-methyltetrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one is unique due to its combined benzothiazole and tetrazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
6-methyl-3-[(2-methyltetrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5OS/c1-7-3-4-8-9(5-7)18-11(17)16(8)6-10-12-14-15(2)13-10/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLXCSFUEJZEGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=O)N2CC3=NN(N=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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